Cas no 1192155-06-8 (Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate)
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate
- BLOPWFFYYJNVNZ-UHFFFAOYSA-N
- 3287AA
- AK117640
- AX8161818
- Ethyl 6-(trifluoromethyl);pyridazine-3-carboxylate
- ethyl 6-(trifluoromethyl)-3-pyridazinecarboxylate
- 3-Pyridazinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester
- DB-010215
- DTXSID60681011
- AS-52677
- 1192155-06-8
- MFCD18072597
- P15485
- AKOS016000512
- AMY6562
- CS-0049430
- SCHEMBL1111621
- ethyl6-(trifluoromethyl)pyridazine-3-carboxylate
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- MDL: MFCD18072597
- Inchi: 1S/C8H7F3N2O2/c1-2-15-7(14)5-3-4-6(13-12-5)8(9,10)11/h3-4H,2H2,1H3
- InChI Key: BLOPWFFYYJNVNZ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(C(=O)OCC)N=N1)(F)F
Computed Properties
- Exact Mass: 220.04596196g/mol
- Monoisotopic Mass: 220.04596196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1
- XLogP3: 1.3
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB463513-250 mg |
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate, 95%; . |
1192155-06-8 | 95% | 250MG |
€139.80 | 2022-06-10 | |
| abcr | AB463513-1 g |
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate, 95%; . |
1192155-06-8 | 95% | 1g |
€292.50 | 2022-06-10 | |
| Chemenu | CM163976-250mg |
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate |
1192155-06-8 | 95% | 250mg |
$82 | 2023-11-23 | |
| Chemenu | CM163976-1g |
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate |
1192155-06-8 | 95% | 1g |
$218 | 2023-11-23 | |
| TRC | B434670-10mg |
Ethyl 6-(Trifluoromethyl)pyridazine-3-carboxylate |
1192155-06-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434670-50mg |
Ethyl 6-(Trifluoromethyl)pyridazine-3-carboxylate |
1192155-06-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B434670-100mg |
Ethyl 6-(Trifluoromethyl)pyridazine-3-carboxylate |
1192155-06-8 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM163976-1g |
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate |
1192155-06-8 | 95% | 1g |
$729 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR192-250mg |
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate |
1192155-06-8 | 95+% | 250mg |
3365CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AR192-100mg |
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate |
1192155-06-8 | 95+% | 100mg |
1533CNY | 2021-05-08 |
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Suppliers
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS No. 1192155-06-8): A Comprehensive Overview
Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS No. 1192155-06-8) is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This compound, featuring a trifluoromethyl group and a pyridazine core, has garnered attention due to its potential applications in drug discovery and development. The trifluoromethyl group, in particular, enhances the metabolic stability and lipophilicity of molecules, making it a valuable moiety in medicinal chemistry.
The Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate structure is derived from pyridazine, a heterocyclic compound that serves as a versatile scaffold in organic synthesis. Pyridazines are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 6-position of the pyridazine ring further modulates its pharmacokinetic profile, making it an attractive candidate for further investigation.
In recent years, there has been a surge in research focusing on the development of novel compounds with enhanced bioavailability and improved therapeutic efficacy. The Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate stands out as a promising candidate due to its ability to interact with biological targets in a manner that promotes favorable pharmacological outcomes. Its molecular structure allows for selective binding to enzymes and receptors, which is crucial for developing drugs with high specificity and low toxicity.
One of the most compelling aspects of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is its potential application in the synthesis of next-generation therapeutics. Researchers have been exploring its use as an intermediate in the production of small-molecule inhibitors targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent activity against enzymes involved in cancer metabolism. The trifluoromethyl group plays a pivotal role in enhancing the binding affinity and duration of action, which are critical factors in drug design.
The agrochemical industry has also shown interest in Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate due to its potential as a precursor for developing novel pesticides and herbicides. Pyridazine-based compounds are known for their efficacy in controlling pests and weeds while maintaining environmental safety. The presence of the trifluoromethyl group improves the stability of these compounds under various environmental conditions, ensuring prolonged effectiveness.
Advances in synthetic methodologies have enabled researchers to access increasingly complex derivatives of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been instrumental in modifying its structure and enhancing its pharmacological properties. These advancements have opened up new avenues for drug discovery, particularly in the treatment of chronic diseases where targeted therapy is essential.
The pharmacokinetic profile of Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate is another area of intense interest. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group contributes to its lipophilicity, which is beneficial for oral bioavailability, while its metabolic stability ensures prolonged circulation within the body. These characteristics make it an ideal candidate for further development into a clinical drug.
In conclusion, Ethyl 6-(trifluoromethyl)pyridazine-3-carboxylate (CAS No. 1192155-06-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable tool for researchers working on next-generation therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most pressing challenges in medicine and agriculture.
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